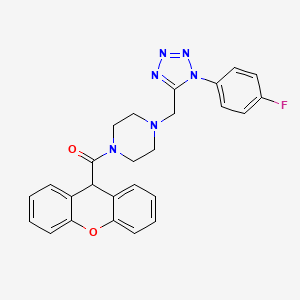

(4-((1-(4-氟苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)(9H-氧杂蒽-9-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely add to the compound’s polarity, and the nitrogen atoms in the tetrazole and piperazine rings could potentially act as hydrogen bond acceptors .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The tetrazole ring is known to participate in various reactions, including substitution and addition reactions. The piperazine ring can also undergo a variety of transformations, including alkylation and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or stereochemistry. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the compound’s molecular structure .科学研究应用

合成与结构表征

- Prasad 等人(2018 年)的一项研究重点在于合成、结构探索和一种新型生物活性杂环化合物的 Hirshfeld 表面分析,详细了解了合成化合物晶体结构内的分子相互作用 (Prasad 等人,2018 年)。这项研究强调了了解生物活性化合物结构特征的重要性,这可能与所讨论的化合物相关。

荧光逻辑门

- Gauci 和 Magri(2022 年)设计并合成了包含哌嗪受体和萘酰亚胺荧光团的化合物,展示了溶剂极性可重构荧光逻辑门。他们的工作强调了此类化合物在探测细胞膜和蛋白质界面的效用,表明在生化传感和诊断方面的潜在应用 (Gauci 和 Magri,2022 年)。

药物分析

- El-Sherbiny 等人(2005 年)开发了一种方法,使用胶束液相色谱法分析非那利嗪及其降解产物。这项研究强调了分析化学在药物化合物质量控制和稳定性测试中的重要性,可扩展到分析所讨论的化合物在药物应用中的情况 (El-Sherbiny 等人,2005 年)。

分子相互作用和药理学

- Shim 等人(2002 年)对特定拮抗剂与 CB1 大麻素受体的分子相互作用的研究提供了对药物-受体相互作用研究的见解。此类研究可以为所讨论化合物的药理探索提供信息,特别是如果它对生物受体表现出亲和力 (Shim 等人,2002 年)。

作用机制

Target of Action

The primary target of the compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is the 5-HT 2A receptor (HTR2A) . This receptor is a G-protein coupled receptor for 5-hydroxytryptamine (serotonin) and plays a role in neural activity, perception, cognition, and mood .

Mode of Action

The compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone interacts with its target, the 5-HT 2A receptor, by binding to it . This ligand binding causes a conformation change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors . Beta-arrestin family members inhibit signaling via G proteins and mediate activation of alternative signaling pathways .

Biochemical Pathways

The signaling activated by the compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone affects the phospholipase C and a phosphatidylinositol-calcium second messenger system . This modulation of the activity of phosphatidylinositol 3-kinase promotes the release of Ca (2+) ions from intracellular stores .

Result of Action

The molecular and cellular effects of the compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone’s action include the modulation of neural activity, perception, cognition, and mood . It plays a role in the regulation of behavior, including responses to anxiogenic situations and psychoactive substances .

属性

IUPAC Name |

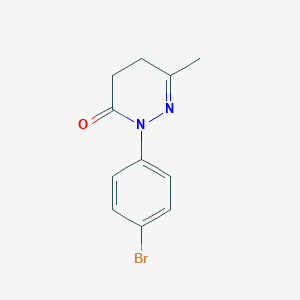

[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN6O2/c27-18-9-11-19(12-10-18)33-24(28-29-30-33)17-31-13-15-32(16-14-31)26(34)25-20-5-1-3-7-22(20)35-23-8-4-2-6-21(23)25/h1-12,25H,13-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWCIMVOZDGTNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)

![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)

![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)

![6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide](/img/structure/B2392404.png)

![4-[(Z)-(dimethylamino)(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2392408.png)